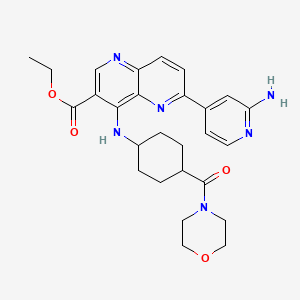

SARS-CoV-2-IN-21

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

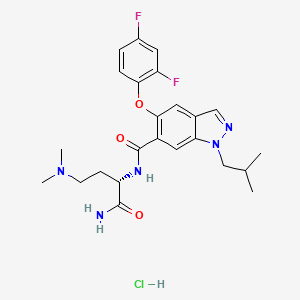

SARS-CoV-2-IN-21 is a novel compound identified as a potent inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in inhibiting the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-21 involves multiple steps, including the formation of peptide-like structures with an N-terminal electrophilic group. This group forms a covalent bond with the nucleophilic cysteine residue in the active site of the main protease . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. The process would include rigorous quality control measures to ensure the compound meets the required standards for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: SARS-CoV-2-IN-21 primarily undergoes covalent bonding reactions with the main protease of SARS-CoV-2. This reaction is facilitated by the electrophilic group at the N-terminal of the compound, which reacts with the nucleophilic cysteine residue in the protease .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate products. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and purity .

Major Products Formed: The major product formed from the reaction of this compound with the main protease is a covalently bonded complex that inhibits the protease’s activity, thereby preventing the replication of the virus .

Applications De Recherche Scientifique

SARS-CoV-2-IN-21 has a wide range of scientific research applications, particularly in the fields of virology, medicinal chemistry, and drug development. Its primary application is in the development of antiviral therapies for COVID-19. Researchers are also exploring its potential use in combination with other antiviral agents to enhance therapeutic efficacy .

This research could lead to the development of new therapeutic strategies for other viral infections .

Mécanisme D'action

SARS-CoV-2-IN-21 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. The electrophilic group at the N-terminal of the compound forms a covalent bond with the nucleophilic cysteine residue in the protease, thereby inhibiting its activity. This inhibition prevents the protease from processing the polyprotein precursors necessary for viral replication, effectively halting the replication process .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to SARS-CoV-2-IN-21 include other protease inhibitors such as SLL11 and MP1, which also target the main protease of SARS-CoV-2 . These compounds share a similar mechanism of action, involving covalent bonding with the protease’s active site.

Uniqueness: What sets this compound apart from other similar compounds is its unique binding conformation. The compound adopts a U-shaped binding conformation that allows the electrophilic group to loop back to the S1’ subsite while the C-terminal amino acid sits in the S1 subsite. This unique binding mode enhances its inhibitory potency and specificity .

Conclusion

This compound is a promising compound with significant potential for therapeutic applications against COVID-19. Its unique binding conformation and potent inhibitory activity make it a valuable candidate for further research and development in antiviral therapies. The compound’s synthesis, chemical reactions, and mechanism of action provide valuable insights into the development of new protease inhibitors for the treatment of viral infections.

Propriétés

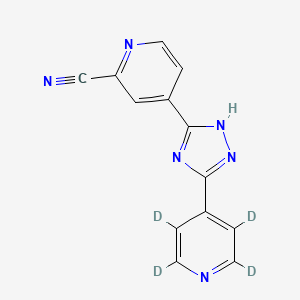

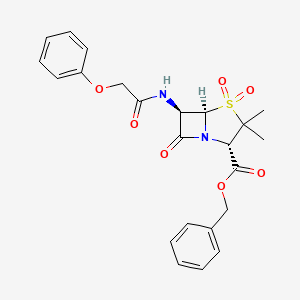

Formule moléculaire |

C23H24N2O7S |

|---|---|

Poids moléculaire |

472.5 g/mol |

Nom IUPAC |

benzyl (2S,5R,6R)-3,3-dimethyl-4,4,7-trioxo-6-[(2-phenoxyacetyl)amino]-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H24N2O7S/c1-23(2)19(22(28)32-13-15-9-5-3-6-10-15)25-20(27)18(21(25)33(23,29)30)24-17(26)14-31-16-11-7-4-8-12-16/h3-12,18-19,21H,13-14H2,1-2H3,(H,24,26)/t18-,19+,21-/m1/s1 |

Clé InChI |

GPCAFSOAVIHODN-SVFBPWRDSA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)C |

SMILES canonique |

CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)

![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)